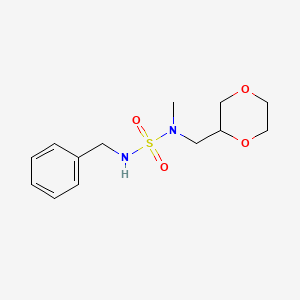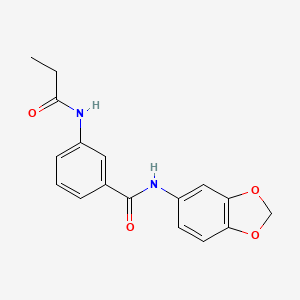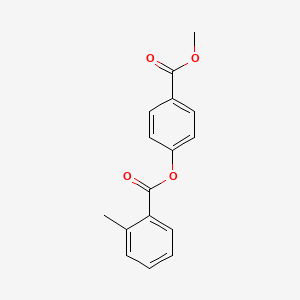![molecular formula C11H16N2O4S B5321507 methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
methyl {4-[(propylamino)sulfonyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC belongs to the class of carbamate compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes involved in these diseases. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Mecanismo De Acción
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate exerts its biological activities by inhibiting the activity of key enzymes involved in various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Similarly, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer, by binding to their active sites and preventing the deacetylation of histones.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various diseases. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in inflammatory diseases. Similarly, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, this compound has been shown to have low toxicity and high specificity towards its target enzymes. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
Direcciones Futuras
There are several future directions for the research of methyl {4-[(propylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects in vivo. Finally, the development of novel this compound analogs with improved biological activities and pharmacokinetic properties is also an important direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in various diseases. This compound exerts its biological activities by inhibiting the activity of key enzymes involved in these diseases. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of methyl {4-[(propylamino)sulfonyl]phenyl}carbamate involves the reaction of 4-aminobenzenesulfonamide with propyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield this compound. The overall synthesis of this compound is relatively simple and can be performed in a few steps with high yields.
Propiedades
IUPAC Name |
methyl N-[4-(propylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-8-12-18(15,16)10-6-4-9(5-7-10)13-11(14)17-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOXBAINPBGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)



![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)